5-Nitroindoline

Catalog No.
S702960
CAS No.
32692-19-6
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitroindoline

CAS Number

32692-19-6

Product Name

5-Nitroindoline

IUPAC Name

5-nitro-2,3-dihydro-1H-indole

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c11-10(12)7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9H,3-4H2

InChI Key

WJQWYAJTPPYORB-UHFFFAOYSA-N

SMILES

C1CNC2=C1C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CNC2=C1C=C(C=C2)[N+](=O)[O-]

The exact mass of the compound 5-Nitroindoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61445. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Nitroindoline (CAS 32692-19-6) is a high-value, partially saturated bicyclic heterocycle characterized by an electron-withdrawing nitro group at the C5 position and a nucleophilic, sp3-hybridized nitrogen within the indoline ring. In industrial and advanced research procurement, it serves as an indispensable building block for the synthesis of conformationally restricted pharmaceuticals, including Kv7 channel activators and dual 5-LOX/sEH inhibitors. Unlike its fully aromatic counterpart, 5-nitroindole, the reduced C2-C3 bond in 5-nitroindoline significantly enhances the basicity and nucleophilicity of the secondary amine, allowing for milder N-functionalization protocols. Furthermore, its unique electronic properties have established it as the primary analytical reference standard for quantifying solvent basicity (the Catalan SB scale) in physical chemistry workflows [1].

Research Fit

C5-nitro indoline scaffold for regiospecific derivatization chemistry

Validated dual-target inhibitor lead scaffold (5-LOX/sEH pathway studies)

Calibrated solvatochromic probe for SB solvent basicity scale

Procurement substitution of 5-nitroindoline with the more common 5-nitroindole fundamentally compromises both synthetic processability and downstream application performance. The fully aromatic indole core of 5-nitroindole features an sp2-hybridized nitrogen whose lone pair is delocalized into the aromatic system, severely dampening its nucleophilicity. Consequently, N-alkylation of 5-nitroindole requires harsh, moisture-sensitive bases like sodium hydride (NaH) and generates hazardous hydrogen gas[1]. In contrast, the sp3-hybridized nitrogen in 5-nitroindoline readily undergoes mild reductive amination or acylation without pyrophoric reagents. Additionally, downstream active pharmaceutical ingredients (APIs) often require the specific 3D conformational flexibility of the indoline ring; substituting with 5-nitroindole results in a rigid, planar molecule that fails to bind properly to target receptors such as Kv7 channels [2].

Substitution Risk

Positional isomer (4-/6-nitroindoline)

Redirects derivatization vectors and electronic modulation; C5 regiospecificity is essential for reported pharmacophore geometry and solvatochromic H-bond donor orientation.

Aromatic analog (5-nitroindole)

Lacks the saturated C2–C3 bond required for indoline-specific conformational constraint and N1 reactivity; enthalpy and sublimation properties differ substantially.

Unsubstituted indoline

Absence of the electron-withdrawing nitro group shifts N1 basicity and disables key reactivity (nitration, solvatochromic probe behavior, dual-target enzyme inhibition).

Processability: Mild N-Functionalization vs. Pyrophoric Base Requirements

The sp3-hybridized nitrogen of 5-nitroindoline permits highly efficient N-functionalization under mild conditions. Reductive amination with aldehydes (e.g., 4-fluorobenzaldehyde) proceeds smoothly to yield intermediate products in >90% yield without the use of strong bases. In direct contrast, achieving comparable N-alkylation with 5-nitroindole requires deprotonation using sodium hydride (NaH) in DMF at 0 °C to room temperature, which introduces significant scale-up hazards and typically results in lower yields (62–85%) [1].

Evidence DimensionN-alkylation/amination conditions and yield
Target Compound Data>90% yield via mild reductive amination (no strong base required)
Comparator Or Baseline5-Nitroindole (requires NaH in DMF, 62–85% yield)
Quantified DifferenceElimination of pyrophoric base (NaH) requirement and ~5–28% higher typical yields
ConditionsReductive amination vs. NaH-mediated alkylation in DMF

Procuring 5-nitroindoline enables safer, scalable, and higher-yielding N-functionalization steps by avoiding hazardous, moisture-sensitive reagents like NaH.

Combustion enthalpy
Head-to-head
−ΔcHm°(cr): 4274.5 ± 2.4 vs 4032.0 ± 1.5 kJ·mol⁻¹ for 5-nitroindole; Δ = 242.5 kJ·mol⁻¹ (5.7% higher)
Sublimation: 109.81 ± 0.76 vs 110.5 ± 1.0 kJ·mol⁻¹
Supports distinct process safety modeling; combustion enthalpy difference informs thermal hazard assessment.
Static-bomb calorimetry; Knudsen effusion; T=298.15 K

Precursor Suitability: High-Yield Access to Flexible 5-Aminoindoline Scaffolds

5-Nitroindoline is the critical precursor for synthesizing 5-aminoindoline derivatives, which are essential for specific receptor binding. It undergoes clean reduction via continuous flow hydrogenation (Pd/C 10%, 10 bar H2, 30 °C) to yield 5-aminoindolines in up to 95% yield. Attempting to use 5-nitroindole under identical conditions yields 5-aminoindole, which retains the rigid, planar aromatic core. This planar geometry fails to provide the necessary 3D conformational flexibility required for targeting complex binding pockets in Kv7 channels and soluble epoxide hydrolase (sEH) [1].

Evidence DimensionDownstream core flexibility and reduction yield
Target Compound Data95% yield of sp3-rich 5-aminoindoline via continuous flow hydrogenation
Comparator Or Baseline5-Nitroindole (yields rigid, planar 5-aminoindole)
Quantified Difference100% retention of the required non-planar indoline geometry (sp3 C2-C3 bond)
ConditionsContinuous flow hydrogenation (Pd/C 10%, THF/CH3OH, 10 bar, 30 °C)

Buyers developing conformationally restricted analogs must procure 5-nitroindoline to secure the necessary non-planar core, as reducing the indole ring itself is synthetically inefficient.

5-LOX/sEH dual inhibition
Cross-study comparable
Compound 73 (5-nitroindoline-derived): IC₅₀ 5-LOX 0.41 μM, sEH 0.43 μM
vs Zileuton: 5-LOX ~0.5–1 μM, no sEH activity; vs hit 43: sEH 1.39 μM
Reported dual-enzyme assay context; scaffold enables distinct pharmacophore geometry inaccessible with other indolines.
Recombinant enzyme assays; in vivo murine peritonitis and asthma model endpoints reported

Analytical Standardization: Primary Probe for the Catalan Solvent Basicity (SB) Scale

In physical chemistry, 5-nitroindoline is the foundational analytical probe used to define the Catalan Solvent Basicity (SB) scale. By measuring the UV-Vis spectral shifts of 5-nitroindoline compared to its homomorph 1-methyl-5-nitroindoline, researchers can precisely quantify solvent basicity across more than 200 solvents. Alternative baseline probes, such as 4-nitroaniline or 4-nitrophenol, exhibit severe family-dependent deviations and fail to provide the near-unity covalent-to-electrostatic ratio required for a universal scale, making 5-nitroindoline uniquely indispensable [1].

Evidence DimensionSuitability as a universal solvent basicity probe
Target Compound DataNear-unity covalent-to-electrostatic ratio (enables family-independent SB scale)
Comparator Or Baseline4-Nitroaniline / 4-Nitrophenol (exhibit family-dependent deviations)
Quantified DifferenceProvides a unified, linear basicity scale for >200 solvents without structural bias
ConditionsUV-Vis spectroscopic measurement of the first electronic transition

Analytical laboratories must procure this exact compound to accurately calibrate and report solvent basicity values according to established global physical chemistry standards.

C5 regioselective nitration
Class-level inference
Fe(NO₃)₃ or Cu/t-BuONO protocols; complete C5 selectivity at room temperature
N-alkylation yields 62–92%; N-acylation 88–91%
Supports synthetic accessibility and batch consistency; avoids mixed-isomer purification.
Other isomers require multi-step synthesis or separation
SB basicity probe
Supporting evidence
NI/MNI pair validated across 202 organic solvents and gas phase
H-bond donor probe; solvatochromic shift independent of polarizability
Enables direct solvent basicity benchmarking; only nitroindoline validated for the SB scale.
UV/Vis spectroscopy; published scale available
Suvorov glucosylation
Supporting evidence
Stereospecific β-glucopyranosyl-indoline formation; electron-deficient nitroaryl shifts anomeric ¹H NMR signature
Only 5-nitroindoline and 2-methylindoline validated for this procedure
Provides access to distinct glucosylamine chemical space for glycodiversification libraries.
NMR characterization in CDCl₃; Suvorov procedure

Synthesis of Conformationally Restricted Kv7 Channel Activators

5-Nitroindoline is the optimal starting material for developing retigabine analogs. Its ability to undergo mild N-functionalization followed by clean reduction to 5-aminoindoline provides the critical 3D indoline geometry required to selectively activate neuronal Kv7 channels, outperforming rigid indole-based alternatives [1].

Development of Dual 5-LOX/sEH Anti-Inflammatory Inhibitors

In medicinal chemistry programs targeting dual 5-LOX and soluble epoxide hydrolase (sEH) inhibition, 5-nitroindoline serves as a highly processable building block. The nucleophilic indoline nitrogen allows for high-yield reductive amination, setting up the scaffold for subsequent nitro reduction and urea formation without the need for pyrophoric reagents [2].

Calibration of Solvent Basicity in Physical Chemistry Workflows

For analytical labs characterizing novel solvents, ionic liquids, or deep eutectic solvents, 5-nitroindoline is strictly required as the solvatochromic indicator. It is used in tandem with 1-methyl-5-nitroindoline to calculate the Catalan SB parameter, ensuring that basicity measurements are globally standardized and free from the family-dependent errors seen with generic aniline probes [3].

Application Fit

Application
Selection Property
Validation Focus
Dual 5-LOX/sEH pathway research
C5-nitroindoline pharmacophore geometry
Dual-enzyme inhibition assay context; murine inflammation model endpoints
Process safety thermochemistry
Combustion and sublimation enthalpy reference
Adiabatic calorimetry modeling; thermal hazard assessment
Solvent basicity characterization
NI/MNI solvatochromic probe pair
SB scale benchmarking; H-bond acceptor basicity measurement
N-glucosyl heterocycle synthesis
Suvorov stereospecific glycosylation
Anomeric configuration and NMR-diagnostic shift verification

XLogP3

2.1

LogP

2.07 (LogP)

Melting Point

93.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32692-19-6

Wikipedia

5-Nitroindoline

Explore Compound Types